(S)-1-Benzhydryl-2-methylazetidine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
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Overview
Description
(S)-1-Benzhydryl-2-methylazetidine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl)methanesulfonate is a complex organic compound with a unique structure that combines an azetidine ring with a bicyclic heptane system
Preparation Methods
The synthesis of (S)-1-Benzhydryl-2-methylazetidine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the benzhydryl group and the bicyclic heptane system. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency .
Chemical Reactions Analysis
(S)-1-Benzhydryl-2-methylazetidine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it may serve as a probe to study enzyme interactions and molecular pathwaysAdditionally, it can be used in industrial processes where specific chemical transformations are required .
Mechanism of Action
The mechanism of action of (S)-1-Benzhydryl-2-methylazetidine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to (S)-1-Benzhydryl-2-methylazetidine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate include other azetidine derivatives and bicyclic heptane compounds. For example, (1S,2S,4R)-1,3,3-trimethyl-bicyclo[2.2.1]heptan-2-ol and ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate share structural similarities.
Properties
Molecular Formula |
C27H35NO4S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(2S)-1-benzhydryl-2-methylazetidine;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C17H19N.C10H16O4S/c1-14-12-13-18(14)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-11,14,17H,12-13H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t14-;7-,10-/m01/s1 |
InChI Key |
WTJUXIVJCJSBMN-QFMNQFBTSA-N |
Isomeric SMILES |
C[C@H]1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
Canonical SMILES |
CC1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Origin of Product |
United States |
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